Cas no 19447-00-8 (4-Methoxy-2,6-dimethylbenzaldehyde)
4-Methoxy-2,6-dimethylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxy-2,6-dimethylbenzaldehyde
- 2,6-Dimethyl-4-methoxybenzaldehyde
- Benzaldehyde,4-methoxy-2,6-dimethyl-
- 2,6-dimethyl-para-anisaldehyde
- 4-Methoxy-2,6-dimethyl-benzaldehyd
- 4-methoxy-2,6-dimethylbenzylaldehyde
- Benzaldehyde, 4-methoxy-2,6-dimethyl-
- ZFINNXSRPCWLHX-UHFFFAOYSA-N
- 4-methoxy-2.6-dimethylbenzaldehyd
- 4-methoxy-2,6-dimethylbenzaldehyd
- CL9015
- 2,6-dimethyl-4-methoxy-benzaldehyde
- SBB087800
- TRA0032230
- AM83132
- ZB010491
- AB0042454
- ST240438
- DTXSID40355703
- FT-0692521
- Z1198165095
- DK-0722
- 19447-00-8
- A852054
- AKOS006294422
- 4-methoxy-2,6-dimethyl-benzaldehyde
- BB 0262572
- SCHEMBL6268566
- EN300-7374789
- AB-131/40231429
- CS-0153489
-
- MDL: MFCD04971199
- Inchi: 1S/C10H12O2/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-6H,1-3H3
- InChI Key: ZFINNXSRPCWLHX-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C)C(C=O)=C(C)C=1
Computed Properties
- Exact Mass: 164.08400
- Monoisotopic Mass: 164.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 2.1
Experimental Properties
- Boiling Point: 286.7±35.0℃ at 760 mmHg
- PSA: 26.30000
- LogP: 2.12450
4-Methoxy-2,6-dimethylbenzaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
4-Methoxy-2,6-dimethylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M894514-10g |
4-Methoxy-2,6-dimethylbenzaldehyde |
19447-00-8 | 97% | 10g |
4,542.30 | 2021-05-17 | |
| Fluorochem | 219097-25g |
4-Methoxy-2,6-dimethylbenzaldehyde |
19447-00-8 | 95% | 25g |
£410.00 | 2022-03-01 | |
| Fluorochem | 219097-100g |
4-Methoxy-2,6-dimethylbenzaldehyde |
19447-00-8 | 95% | 100g |
£1022.00 | 2022-03-01 | |
| TRC | M219568-50mg |
4-Methoxy-2,6-dimethylbenzaldehyde |
19447-00-8 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M219568-100mg |
4-Methoxy-2,6-dimethylbenzaldehyde |
19447-00-8 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M219568-500mg |
4-Methoxy-2,6-dimethylbenzaldehyde |
19447-00-8 | 500mg |
$ 115.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NI801-200mg |
4-Methoxy-2,6-dimethylbenzaldehyde |
19447-00-8 | 97% | 200mg |
273.0CNY | 2021-07-12 | |
| Alichem | A010012982-250mg |
2,6-Dimethyl-4-methoxybenzaldehyde |
19447-00-8 | 95% | 250mg |
$680.00 | 2023-09-02 | |
| Alichem | A010012982-500mg |
2,6-Dimethyl-4-methoxybenzaldehyde |
19447-00-8 | 95% | 500mg |
$980.00 | 2023-09-02 | |
| Alichem | A010012982-1g |
2,6-Dimethyl-4-methoxybenzaldehyde |
19447-00-8 | 95% | 1g |
$1685.00 | 2023-09-02 |
4-Methoxy-2,6-dimethylbenzaldehyde Suppliers
4-Methoxy-2,6-dimethylbenzaldehyde Related Literature
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1. Synthesis of sterically hindered stilbenes of biological importanceBrian G. James,Gerald Pattenden,Linda Barlow J. Chem. Soc. Perkin Trans. 1 1976 1466
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3. 133. Nuclear methylation of 3 : 5-dimethylphenolA. Burawoy,J. T. Chamberlain J. Chem. Soc. 1949 624
Additional information on 4-Methoxy-2,6-dimethylbenzaldehyde
Introduction to 4-Methoxy-2,6-dimethylbenzaldehyde (CAS No. 19447-00-8)
4-Methoxy-2,6-dimethylbenzaldehyde, identified by its Chemical Abstracts Service (CAS) number 19447-00-8, is a significant organic compound with a wide range of applications in the chemical and pharmaceutical industries. This aromatic aldehyde belongs to the class of methoxy-substituted benzaldehydes, characterized by its unique structural and functional properties. The presence of two methyl groups at the 2 and 6 positions, combined with a methoxy group at the 4 position, imparts distinct reactivity and makes it a valuable intermediate in synthetic chemistry.
The compound exhibits a strong aromatic odor and is typically used as a building block in the synthesis of more complex molecules. Its molecular formula, C10H12O, reflects its composition of carbon, hydrogen, and oxygen atoms, with a molar mass of approximately 148.21 g/mol. The aldehyde functional group (–CHO) at the 1-position contributes to its reactivity in various chemical transformations, including condensation reactions, oxidation processes, and coupling reactions.
In recent years, 4-Methoxy-2,6-dimethylbenzaldehyde has garnered attention in the field of medicinal chemistry due to its potential biological activities. Researchers have been exploring its derivatives as candidates for drug development, particularly in the search for novel therapeutic agents. The methoxy and methyl substituents on the benzene ring can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, making it an attractive scaffold for medicinal chemists.
One of the most promising areas of research involving 4-Methoxy-2,6-dimethylbenzaldehyde is its role as a precursor in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in generating flavonoid-like compounds, which are known for their antioxidant and anti-inflammatory properties. The structural motif of this benzaldehyde can be modified to produce derivatives with enhanced biological activity, making it a versatile tool in drug discovery.
Furthermore, advancements in computational chemistry have enabled researchers to predict the biological activity of 4-Methoxy-2,6-dimethylbenzaldehyde and its derivatives with greater accuracy. Molecular docking studies have identified potential interactions between this compound and biological targets such as enzymes and receptors involved in various disease pathways. These insights have guided experimental efforts toward optimizing lead compounds for therapeutic applications.
The synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde can be achieved through several routes, including Friedel-Crafts alkylation followed by formylation or oxidation of methoxymethyl-substituted precursors. Modern synthetic methodologies often emphasize green chemistry principles, utilizing catalytic processes that minimize waste and improve efficiency. Such approaches align with the growing emphasis on sustainable practices in chemical manufacturing.
In industrial applications, 4-Methoxy-2,6-dimethylbenzaldehyde is valued for its role as an intermediate in the production of fragrances and dyes. Its aromatic structure allows for modifications that yield compounds with desirable sensory properties or color characteristics. Additionally, it serves as a key component in specialty chemicals used in coatings and adhesives due to its ability to impart specific functionalities to final products.
The pharmaceutical industry continues to investigate novel derivatives of 4-Methoxy-2,6-dimethylbenzaldehyde for their potential therapeutic benefits. Researchers are particularly interested in exploring its effects on neurological disorders, where benzaldehyde derivatives have shown promise as neuroprotective agents. Preclinical studies have begun to unravel the mechanisms by which these compounds interact with biological systems, paving the way for future clinical trials.
As synthetic techniques evolve, so does the potential for discovering new applications for 4-Methoxy-2,6-dimethylbenzaldehyde. Innovations such as flow chemistry and biocatalysis offer new ways to access complex derivatives efficiently. These technologies not only enhance production scalability but also enable the exploration of previously inaccessible chemical space.
The safety profile of 4-Methoxy-2,6-dimethylbenzaldehyde is another critical consideration in its use across various industries. While it is not classified as hazardous under standard conditions, proper handling procedures must be followed to ensure worker safety. Storage conditions should be controlled to prevent degradation or unwanted reactions.
In conclusion,4-Methoxy-2,6-dimethylbenzaldehyde (CAS No. 19447-00-8) is a multifaceted compound with significant utility in pharmaceuticals,chemical manufacturing,and material science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules,specialty chemicals,and advanced materials. Ongoing research continues to uncover new possibilities for this versatile benzaldehyde derivative,underscoring its importancein modern science and industry.
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